molecular formula C13H14ClNO4S2 B4424093 5-chloro-N-(3,4-dimethoxybenzyl)-2-thiophenesulfonamide

5-chloro-N-(3,4-dimethoxybenzyl)-2-thiophenesulfonamide

Cat. No.: B4424093
M. Wt: 347.8 g/mol
InChI Key: APTRIMFVWJAOHV-UHFFFAOYSA-N
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Description

5-chloro-N-(3,4-dimethoxybenzyl)-2-thiophenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a benzyl group substituted with chlorine and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3,4-dimethoxybenzyl)-2-thiophenesulfonamide typically involves the following steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of an amine.

    Substitution with the benzyl group: The final step involves the substitution of the thiophene sulfonamide with 3,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

5-chloro-N-(3,4-dimethoxybenzyl)-2-thiophenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition, particularly in the context of bacterial dihydropteroate synthase.

    Medicine: Its structural features suggest potential antimicrobial activity, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3,4-dimethoxybenzyl)-2-thiophenesulfonamide is likely related to its ability to inhibit enzymes that are crucial for bacterial survival. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antimicrobial properties.

    Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.

    Sulfisoxazole: Known for its use in urinary tract infections.

Uniqueness

5-chloro-N-(3,4-dimethoxybenzyl)-2-thiophenesulfonamide is unique due to the presence of the thiophene ring and the specific substitution pattern on the benzyl group. These structural features may confer distinct electronic properties and biological activities compared to other sulfonamides.

Properties

IUPAC Name

5-chloro-N-[(3,4-dimethoxyphenyl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4S2/c1-18-10-4-3-9(7-11(10)19-2)8-15-21(16,17)13-6-5-12(14)20-13/h3-7,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTRIMFVWJAOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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